![molecular formula C12H16N2O B1313505 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone CAS No. 56915-84-5](/img/structure/B1313505.png)

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

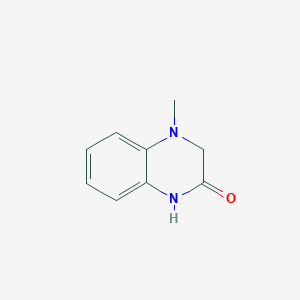

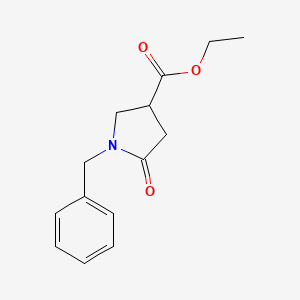

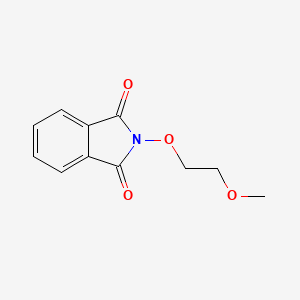

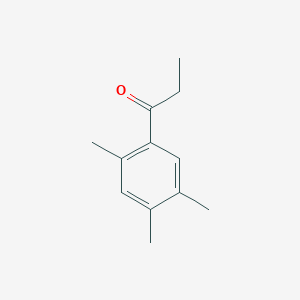

“1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is a biochemical used for proteomics research . It is a derivative of cathinone, which is a natural alkaloid found in the plant khat . The compound features a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon .

Molecular Structure Analysis

The molecular formula of “1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is C12H16N2O, with a molecular weight of 204.27 . It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .科学的研究の応用

Forensic Identification

The compound 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a novel cathinone derivative, was identified and characterized through advanced analytical techniques. This study serves forensic and clinical laboratories by facilitating the identification of related compounds with similar structures, contributing to timely and effective law enforcement responses (Bijlsma et al., 2015).

Antiviral Activity

Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and related compounds has shown promise in antiviral applications. The synthesis of these compounds led to the evaluation of their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, showcasing the potential of such molecules in developing antiviral medications (Attaby et al., 2006).

Hydrogen-bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlights their structural characteristics. This research provides insights into the molecular interactions that stabilize their crystal structures, contributing to the understanding of molecular assembly and design (Balderson et al., 2007).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone for antimicrobial activities against gram-positive and gram-negative bacteria demonstrate the potential of such compounds in addressing resistant bacterial infections (Wanjari, 2020).

Molecular Docking and ADMET Studies

Ethanone derivatives, including 1-(2-hydroxy-5-methyl phenyl)ethanone, have been studied for their binding efficacy with proteins in Staphylococcus aureus, showing potential as antimicrobial molecules. ADMET studies confirm these compounds' suitability as drug candidates, adhering to Lipinski's rule with good binding efficacy (Satya et al., 2022).

将来の方向性

特性

IUPAC Name |

1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXMYAGCDPTAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444350 |

Source

|

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

CAS RN |

56915-84-5 |

Source

|

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)